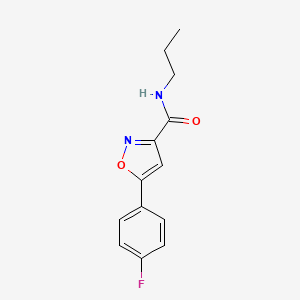![molecular formula C20H25N3O3S B4460041 N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B4460041.png)
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide
説明
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide, commonly known as MMB, is a small molecule inhibitor that has been widely used in scientific research. MMB has been found to have potential therapeutic applications in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of MMB involves the binding of the compound to the ATP-binding site of the protein kinases. This binding prevents the kinases from phosphorylating their substrates, leading to the inhibition of downstream signaling pathways. The inhibition of these pathways results in the inhibition of cell growth and survival, as well as the suppression of inflammation.
Biochemical and Physiological Effects
MMB has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, MMB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival. In animal models, MMB has been found to reduce tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment. In addition, MMB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
MMB has several advantages for lab experiments, including its potency, selectivity, and low toxicity. MMB has been found to be a potent inhibitor of several protein kinases, making it a valuable tool for studying their functions. MMB is also highly selective, inhibiting only a few kinases, making it less likely to cause off-target effects. In addition, MMB has low toxicity, making it safe for use in vitro and in vivo.
However, MMB also has some limitations for lab experiments. MMB is a small molecule inhibitor, making it difficult to deliver to specific tissues or cells. In addition, MMB has a short half-life, requiring frequent dosing in animal models. Finally, MMB has limited solubility in aqueous solutions, making it challenging to use in some experimental settings.
将来の方向性
There are several future directions for the use of MMB in scientific research. One potential application is in the treatment of cancer, where MMB could be used as a therapeutic agent to inhibit cancer cell growth and survival. Another potential application is in the treatment of inflammatory diseases, where MMB could be used to suppress inflammation and reduce tissue damage. Finally, MMB could be used as a tool to study the functions of protein kinases, leading to a better understanding of their roles in cellular processes.
Conclusion
In conclusion, N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide, or MMB, is a small molecule inhibitor that has been widely used in scientific research. MMB has potential therapeutic applications in treating cancer, inflammation, and autoimmune disorders. The synthesis of MMB has been optimized to improve its yield and purity, making it a cost-effective and reliable compound for scientific research. The mechanism of action of MMB involves the inhibition of protein kinases, leading to the inhibition of downstream signaling pathways. MMB has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has some limitations. Finally, there are several future directions for the use of MMB in scientific research, including its potential application as a therapeutic agent and as a tool for studying protein kinase functions.
科学的研究の応用
MMB has been extensively used in scientific research as a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes, such as cell growth, survival, and proliferation. MMB has been found to inhibit the activity of these kinases, leading to the inhibition of cancer cell growth and survival. MMB has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory diseases.
特性
IUPAC Name |
N-methyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-12-14-23(15-13-21)20(24)18-10-8-17(9-11-18)16-22(2)27(25,26)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRBGYNLLBBJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B4459962.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4459978.png)
![6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4459981.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B4459996.png)

![N-[3-(acetylamino)phenyl]-2-[(1H-benzimidazol-2-ylmethyl)thio]acetamide](/img/structure/B4460017.png)
![N-(3,5-difluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460024.png)
![N-ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinamine](/img/structure/B4460026.png)
![7-methyl-6-[2-(4-methyl-1-piperidinyl)-4-pyrimidinyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460028.png)
![6-(3,4-dimethylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460029.png)
![methyl 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4460043.png)
![7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460049.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4460053.png)
![1-[3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4460057.png)